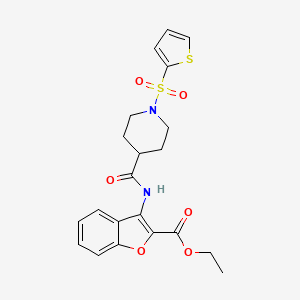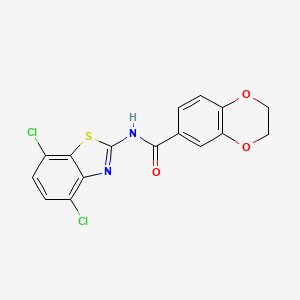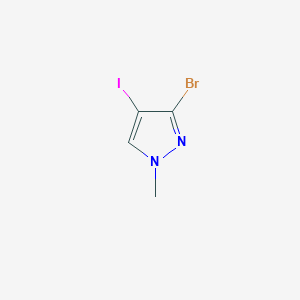![molecular formula C22H21N3O7S B2759587 dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886939-77-1](/img/structure/B2759587.png)
dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of ADC linker, which can be used for the synthesis of antibody-drug conjugates (ADCs) . It is also known as SPDMB .
Synthesis Analysis
The compound has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was developed as an anti-tuberculosis therapeutic compound .Chemical Reactions Analysis
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
A series of studies have been dedicated to synthesizing and understanding the reactivity of novel compounds that share structural similarities or conceptual relevance with the specified chemical. For instance, research on the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols introduced a novel class of chain-breaking antioxidants, highlighting a synthetic strategy that could be analogously relevant for the target compound. This research emphasized the potential of these compounds in antioxidant applications, demonstrating their stability and reactivity towards peroxyl radicals, suggesting similar compounds might exhibit unique reactivity or stability profiles useful in various scientific applications (Wijtmans et al., 2004).
Heterocyclic Chemistry
Another angle of scientific research application involves heterocyclic chemistry, where compounds similar to the target molecule serve as key intermediates or products in synthesizing heterocyclic structures. For example, studies on the transformation of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones into benzoylpyrroles and pyrrolecarboxamides under various conditions revealed novel pathways in heterocyclic synthesis (Mataka et al., 1992). Such research underscores the utility of complex molecules in generating diverse heterocyclic compounds, potentially applicable in pharmaceuticals and materials science.
Monoclonal Antibody Production
Interestingly, a study discovered that a compound structurally related to the specified chemical improved monoclonal antibody production in a Chinese hamster ovary cell culture. This compound was shown to suppress cell growth while enhancing cell-specific glucose uptake rate and intracellular ATP during monoclonal antibody production. Additionally, it affected the galactosylation on a monoclonal antibody, a crucial quality attribute of therapeutic antibodies (Aki et al., 2021). This finding suggests that similar compounds might be explored for biotechnological applications, particularly in optimizing monoclonal antibody production processes.
Novel Synthesis Methods
Research also delves into developing novel synthesis methods for creating complex molecules, including those with pyridine and pyrrolidine motifs. For instance, studies on the synthesis of functionalized pyrrolizidines/pyrrolidines incorporating a spirooxindole motif through [3+2] cycloaddition highlighted innovative approaches to constructing cyclic compounds, which could be relevant for synthesizing the target compound or related derivatives (Sarrafi et al., 2013).
Mecanismo De Acción
Target of Action
It has been found to increase monoclonal antibody production in recombinant chinese hamster ovary cells . This suggests that it may interact with cellular machinery involved in protein synthesis and modification.
Mode of Action
The compound appears to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This indicates that it may modulate energy metabolism and nutrient uptake in cells. Additionally, it suppresses the galactosylation on a monoclonal antibody , suggesting it may also influence post-translational modifications of proteins.
Biochemical Pathways
Given its observed effects on glucose uptake, atp levels, and protein galactosylation , it likely impacts pathways related to energy metabolism, nutrient transport, and protein modification.
Result of Action
The compound has been found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . It also suppresses the galactosylation on a monoclonal antibody , which is a critical quality attribute of therapeutic monoclonal antibodies.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-31-21(29)18-14-8-9-24(22(30)32-2)11-15(14)33-20(18)23-19(28)12-4-3-5-13(10-12)25-16(26)6-7-17(25)27/h3-5,10H,6-9,11H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIPDVCKHITERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride](/img/structure/B2759506.png)
![2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan](/img/structure/B2759507.png)
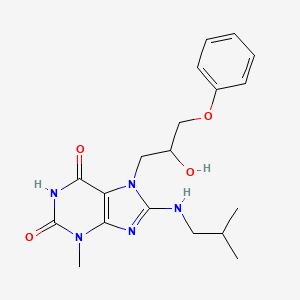
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide](/img/structure/B2759511.png)
![2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2759513.png)
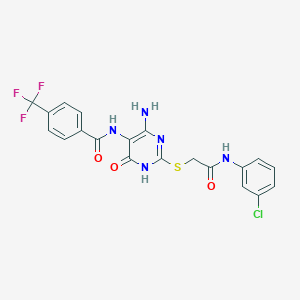
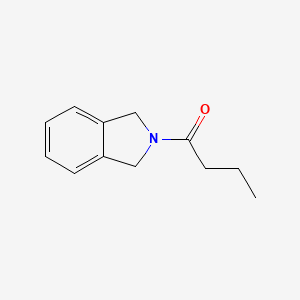
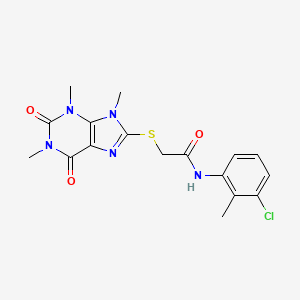

![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2759523.png)
